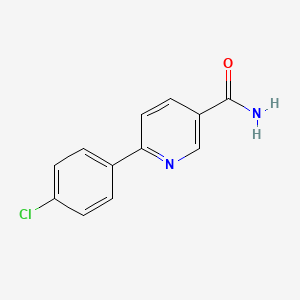

6-(4-Chlorophenyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

84596-43-0 |

|---|---|

Molecular Formula |

C12H9ClN2O |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

6-(4-chlorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H9ClN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-15-11)12(14)16/h1-7H,(H2,14,16) |

InChI Key |

VOFGWPAQGUDYAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 6-(4-chlorophenyl)pyridine-3-carboxamide

Technical Guide for Pharmaceutical Application

Executive Summary

This technical guide details the synthesis, purification, and characterization of 6-(4-chlorophenyl)pyridine-3-carboxamide , a critical pharmacophore in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors and Succinate Dehydrogenase (SDH) inhibitors.

The protocol utilizes a convergent Suzuki-Miyaura cross-coupling strategy, selected for its high functional group tolerance and scalability. Unlike linear approaches starting from nicotinic acid, this route employs commercially available 6-chloronicotinamide , reducing step count and maximizing atom economy. This guide emphasizes "self-validating" experimental design, ensuring process reliability through observable checkpoints.

Chemical Context & Retrosynthesis

The target molecule features a biaryl axis constructed between a pyridine ring (electron-deficient) and a chlorophenyl ring (electron-rich). The C3-carboxamide moiety is sensitive to harsh hydrolysis; thus, constructing the C-C bond after the amide formation (or using a pre-formed amide precursor) is preferred to avoid late-stage amidation issues.

Retrosynthetic Analysis

The most logical disconnection is at the C6-C1' bond.

-

Fragment A (Electrophile): 6-Chloronicotinamide (Stable, commercially available).

-

Fragment B (Nucleophile): 4-Chlorophenylboronic acid (Stable, crystalline).

Figure 1: Retrosynthetic breakdown focusing on the Suzuki-Miyaura disconnection.

Experimental Protocol

Safety Note: All procedures must be performed in a fume hood. Palladium catalysts can be sensitizers; aryl boronic acids may be irritants.[1]

Reagents and Materials

| Component | Role | Equiv. | CAS No. |

| 6-Chloronicotinamide | Substrate (Halide) | 1.0 | 6271-78-9 |

| 4-Chlorophenylboronic acid | Coupling Partner | 1.2 | 1679-18-1 |

| Pd(PPh₃)₄ | Catalyst (0) | 0.05 | 14221-01-3 |

| Na₂CO₃ (2M aq.) | Base | 3.0 | 497-19-8 |

| 1,4-Dioxane | Solvent | - | 123-91-1 |

Note: Pd(dppf)Cl₂ is a viable alternative catalyst if Pd(PPh₃)₄ is inactive due to oxidation.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloronicotinamide (1.0 g, 6.39 mmol) and 4-chlorophenylboronic acid (1.20 g, 7.66 mmol).

-

Solvent: Add 1,4-Dioxane (40 mL).

-

Degas (Critical): Sparge the solution with nitrogen or argon for 15 minutes. Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(PPh₃)₄ (370 mg, 0.32 mmol, 5 mol%). The solution typically turns yellow.

-

Base Activation: Add degassed 2M Na₂CO₃ aqueous solution (9.6 mL, 19.2 mmol).

-

Reflux: Attach a reflux condenser (flushed with N₂) and heat the mixture to 90–100°C for 6–12 hours.

Step 2: Monitoring (Self-Validating Checkpoints)

-

Visual Check: The reaction mixture often darkens to brown/black (Pd black precipitation) as the reaction nears completion.

-

TLC System: 5% Methanol in Dichloromethane (DCM).

-

Starting Material (SM): Rf ~ 0.4

-

Product: Rf ~ 0.3 (More polar due to extended conjugation/amide H-bonding).

-

Validation: The disappearance of the UV-active spot at Rf 0.4 confirms consumption of the chloride.

-

Step 3: Workup and Isolation

-

Cool: Allow the reaction to cool to room temperature.

-

Filter: Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

-

Extraction: Dilute the filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Note: If the product precipitates in the aqueous layer (common for amides), filter the solid directly instead of extracting.

-

-

Wash: Wash combined organic layers with Brine (sat. NaCl).

-

Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude off-white solid.

Step 4: Purification

-

Recrystallization (Preferred): Dissolve crude solid in hot Ethanol or Ethanol/Water mixture. Cool slowly to 4°C.

-

Flash Chromatography: If necessary, purify on silica gel (Gradient: 0-10% MeOH in DCM).

Workflow Visualization

Figure 2: Process flow for the Suzuki coupling synthesis.

Characterization & Quality Control

The following data confirms the identity and purity of the synthesized compound.

Spectral Data (Expected)

| Technique | Parameter | Expected Signal / Value | Interpretation |

| ¹H NMR | Solvent | DMSO-d₆ (400 MHz) | |

| δ 9.10 | Singlet (1H) | Pyridine H2 (Deshielded by N & C=O) | |

| δ 8.35 | Doublet of Doublets (1H) | Pyridine H4 | |

| δ 8.20 | Broad Singlet (1H) | Amide NH (a) | |

| δ 8.15 | Doublet (2H, J=8.5 Hz) | Phenyl H2'/H6' | |

| δ 8.05 | Doublet (1H) | Pyridine H5 | |

| δ 7.60 | Doublet (2H, J=8.5 Hz) | Phenyl H3'/H5' | |

| δ 7.55 | Broad Singlet (1H) | Amide NH (b) | |

| LC-MS | Ion Mode | ESI (+) | |

| m/z | 233.0 / 235.0 | [M+H]⁺ (Characteristic 3:1 Cl isotope pattern) | |

| Appearance | Visual | White/Off-white solid | Crystalline powder |

Troubleshooting

-

Low Yield: Often due to oxygen presence. Ensure rigorous degassing.

-

Incomplete Conversion: If SM persists after 12h, add 1-2 mol% fresh catalyst and verify base pH > 9.

-

Pd Contamination: If product is grey, treat dissolved product with activated charcoal or a metal scavenger resin (e.g., SiliaMetS®) before final crystallization.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Vertex AI Search. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Link

-

Malaria World. (2025).[2] Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Link

-

Sandiego.edu. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Link

Sources

Mechanism of Action of Pyridine-3-Carboxamide Analogs: A Technical Guide

Executive Summary

Pyridine-3-carboxamide (Nicotinamide, NAM) serves as the structural scaffold for a diverse class of pharmacological agents that modulate cellular metabolism and stress response. In drug development, analogs of this moiety are primarily engineered to exploit the NAD+ Salvage Pathway .

Depending on their functionalization, these analogs bifurcate into two distinct mechanistic classes:

-

Bioactivatable Antimetabolites: Compounds like 6-Aminonicotinamide (6-AN) that mimic NAM to generate toxic "false cofactors," stalling the Pentose Phosphate Pathway (PPP).

-

High-Affinity Traps (NAMPT Inhibitors): Synthetic derivatives like FK866 (Daporinad) that bind the nicotinamide phosphoribosyltransferase (NAMPT) active site, often forming "dead-end" phosphoribosylated adducts that induce metabolic collapse in highly proliferative cells (e.g., oncology).

This guide details the molecular mechanisms, structure-activity relationships (SAR), and validation protocols for these critical drug candidates.

Part 1: Core Mechanisms of Action

The "Dead-End" Trap: NAMPT Inhibition

The most clinically advanced application of pyridine-3-carboxamide analogs lies in the inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.

-

Target: Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3][4]

-

Representative Analog: FK866 (Daporinad), CHS-828.

-

Mechanism: Unlike standard competitive inhibitors, many pyridine-3-carboxamide analogs act via a mechanism-based trapping or high-affinity hydrophobic interaction.

-

Binding: The pyridine ring of the analog occupies the NAM-binding pocket of NAMPT.

-

Phosphoribosylation (The Trap): In specific subclasses (e.g., certain prodrugs), the analog reacts with Phosphoribosyl Pyrophosphate (PRPP) within the active site.[4]

-

Adduct Formation: This forms a stable, non-functional analog of Nicotinamide Mononucleotide (NMN). This adduct binds with picomolar affinity, effectively locking the enzyme in a non-catalytic state.

-

Consequence: Rapid depletion of intracellular NAD+, leading to the failure of NAD+-dependent enzymes (PARP1, SIRT1) and subsequent "oncosis" or apoptosis due to ATP failure.

-

The False Cofactor: 6-Aminonicotinamide (6-AN)

6-AN represents a classic antimetabolite strategy where the analog permeates the salvage pathway to generate toxic nucleotides.

-

Mechanism:

-

Metabolic Error: 6-AN is accepted by NAMPT and NMNAT (Nicotinamide Mononucleotide Adenylyltransferase) as a substrate, converting it into 6-Amino-NAD+ and subsequently 6-Amino-NADP+ .

-

Target Blockade: 6-Amino-NADP+ acts as a potent competitive inhibitor of 6-Phosphogluconate Dehydrogenase (6-PGDH) in the Pentose Phosphate Pathway.[5]

-

Consequence: Accumulation of 6-phosphogluconate (6-PG), which inhibits Phosphoglucose Isomerase (PGI), thereby stalling glycolysis and inducing oxidative stress.

-

Part 2: Visualizing the Signaling Logic

The following diagram illustrates the bifurcation between the "Restorative" native pathway and the "Disruptive" pharmacological pathways (Inhibition vs. False Cofactor).

Caption: Mechanistic bifurcation of pyridine-3-carboxamide analogs targeting NAMPT blockade vs. False Nucleotide synthesis.

Part 3: Experimental Validation Protocols

To validate the mechanism of a novel pyridine-3-carboxamide analog, researchers must distinguish between simple NAD+ depletion (NAMPT inhibition) and the accumulation of toxic metabolites.

Protocol A: Intracellular NAD+ Quantification (Cycling Assay)

Use this to validate NAMPT inhibition potency (e.g., FK866-like activity).

Principle: An enzymatic cycling reaction amplifies the signal. Alcohol Dehydrogenase (ADH) reduces NAD+ to NADH, which then reduces a colorimetric probe (WST-8) back to NAD+, creating a cycle where absorbance is proportional to initial NAD+ concentration.

-

Cell Lysis:

-

Lyse

treated cells in 400 µL of NAD+ Extraction Buffer (0.5M HClO4). -

Neutralize with equal volume Neutralization Buffer (0.5M KOH, 100mM Phosphate Buffer).

-

Centrifuge at 13,000 x g for 5 min at 4°C to remove precipitate.

-

-

Cycling Reaction Setup:

-

In a 96-well plate, add 50 µL of sample.

-

Add 100 µL Cycling Mix :

-

Alcohol Dehydrogenase (ADH)

-

2% Ethanol (Substrate)

-

WST-8 (Colorimetric Indicator)

-

Electron Coupling Reagent (1-Methoxy PMS)

-

-

-

Measurement:

-

Incubate at 25°C for 30–60 minutes.

-

Measure Absorbance at 450 nm .

-

-

Data Analysis:

-

Normalize against a standard curve of pure NAD+.

-

Success Criteria: A potent NAMPT inhibitor should drop NAD+ levels to <10% of control within 24–48 hours.

-

Protocol B: NAMPT Activity Assay (Two-Step Method)

Use this to confirm direct target engagement.

Principle: This assay decouples the NAMPT reaction from downstream consumption.

-

Step 1: Recombinant NAMPT converts NAM + PRPP

NMN. -

Step 2: NMN is converted to NAD+ (via NMNAT), then detected via ADH/WST cycling.

-

Reagent Prep:

-

Prepare Reaction Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2.5 mM ATP.

-

Substrates: 50 µM NAM (or analog), 20 µM PRPP.

-

-

Incubation (Step 1):

-

Mix 10 ng Recombinant NAMPT with test compound (inhibitor) in Reaction Buffer.

-

Incubate 15 min at 37°C (Pre-incubation allows inhibitor binding).

-

Add PRPP to initiate.[1] Run for 30 min.

-

Stop Reaction: Heat at 95°C for 2 min (inactivates NAMPT, but NMN is stable).

-

-

Detection (Step 2):

-

Interpretation:

-

If the analog is a substrate (like 6-AN), signal may still be generated (false positive) unless specific mass spec (LC-MS/MS) is used to distinguish NMN from 6-amino-NMN.

-

If the analog is an inhibitor (like FK866), signal decreases in a dose-dependent manner (IC50 determination).

-

Part 4: Quantitative Data Summary

Table 1: Comparative Profile of Key Pyridine-3-Carboxamide Analogs

| Compound | Primary Target | Mechanism Type | Key Physiological Effect | Detection Biomarker |

| Nicotinamide (NAM) | NAMPT (Substrate) | Native Precursor | Restores NAD+; inhibits Sirtuins at high dose | Increased NAD+ |

| FK866 (Daporinad) | NAMPT (Inhibitor) | High-Affinity Tunnel Blocker | NAD+ Depletion; "Oncosis" (ATP starvation) | Decreased NAD+; Accumulation of NAM |

| 6-Aminonicotinamide | 6-PGDH (via 6-ANADP) | False Nucleotide / Antimetabolite | Oxidative Stress; Glycolytic block | Accumulation of 6-Phosphogluconate |

| GMX1778 (CHS-828) | NAMPT (Inhibitor) | Substrate-Assisted Inhibition | NAD+ Depletion; Radiosensitization | Decreased NAD+ |

References

-

Biochemical Mechanism of FK866: Khan, J. A., et al. (2006). Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery.

-

6-Aminonicotinamide Mechanism: Street, J. C., et al. (1997). Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro.

-

NAMPT Inhibitor Protocols: Hasmann, M., & Schemainda, I. (2003). FK866, a highly potent specific inhibitor of nicotinamide phosphoribosyltransferase, reduces NAD+ levels and causes death of tumor cells without affecting nonmalignant cells.

-

NAD+ Quantification Methodologies: Ying, W. (2008). NAD+/NADH and NADP+/NADPH in cellular functions and cell death: regulation and biological consequences.

-

Structure-Activity Relationships of Pyridine Carboxamides: Gallí, U., et al. (2008). Synthesis and biological evaluation of pyridine-3-carboxamide derivatives as inhibitors of NAMPT.

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

in silico docking studies of 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-dithiolo[3,4-b]pyridine-5-carboxamides

[1]

Executive Summary

The 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide scaffold represents a complex, fused heterocyclic system with significant potential in both agrochemistry (as herbicide safeners) and pharmaceutical development (anti-inflammatory and antimicrobial agents).

This guide provides a rigorous technical framework for conducting in silico docking and molecular modeling studies on this specific chemical class.[1] Unlike simple fragment docking, this scaffold requires careful attention to tautomeric states , stereochemistry at the C4-aryl position , and electronic delocalization across the dithiolo-pyridine core.[1]

We will focus on a workflow that integrates Density Functional Theory (DFT) for ligand preparation with molecular docking against anti-inflammatory targets (specifically Cyclooxygenase-2, COX-2), validating the protocol with ADMET profiling.

Chemical Space & Ligand Preparation

The accuracy of any docking study is predicated on the quality of the input ligand.[1] For dithiolo[3,4-b]pyridines, standard force field minimization is often insufficient due to the sulfur-rich heterocyclic core.[1]

Structural Considerations[1][2][3][4][5][6]

-

Core Scaffold: The [1,2]dithiolo[3,4-b]pyridine system is fused.[1] The C3-phenylimino group allows for

isomerism, though the steric bulk usually locks it into a specific conformation.[1] -

Chirality: The C4 position bears an aryl group and a hydrogen, creating a chiral center.[1] Docking studies must evaluate both R and S enantiomers unless the synthesis is stereoselective.[1]

-

Tautomerism: The 6-amino group and the ring nitrogen can participate in tautomeric shifts. However, the 3-(phenylimino) functionality suggests the exocyclic double bond is stable.[1]

DFT-Based Ligand Optimization Protocol

Recent literature suggests that the rate-limiting step in the synthesis of these compounds involves a high-energy cyclization (activation barrier ~28.8 kcal/mol). Therefore, ligands should be geometry-optimized using DFT rather than simple molecular mechanics.

Recommended Protocol:

-

Initial Sketch: Generate 3D coordinates (e.g., ChemDraw/Avogadro).[1]

-

Pre-optimization: MMFF94 force field to resolve severe steric clashes.

-

DFT Optimization:

-

Software: ORCA, Gaussian, or GAMESS.[1]

-

Functional/Basis Set: B97-3c (composite scheme) or B3LYP/6-31G(d,p).

-

Objective: Calculate the global minimum energy conformation and electrostatic potential (ESP) charges.

-

Why? The sulfur atoms in the dithiole ring have high polarizability that standard docking force fields (like Gasteiger charges) may underestimate.[1]

-

Target Selection & Preparation

Based on biological activity screenings, this scaffold exhibits promising anti-inflammatory activity .[1][2][3] Consequently, Cyclooxygenase-2 (COX-2) is the primary target for validation.

Target Selection[1]

-

Primary Target: COX-2 (Anti-inflammatory).

-

PDB ID Recommendation: 3LN1 (Celecoxib bound) or 4COX.[1]

-

Rationale: The hydrophobic pocket of COX-2 accommodates the bulky 4-aryl and 7-phenyl groups, while the carboxamide moiety can mimic the sulfonamide/sulfone interactions of selective COX-2 inhibitors.

Protein Preparation Workflow[1]

-

Desolvation: Remove all water molecules (unless bridging waters are known to be critical, e.g., in some kinase active sites, but typically removed for COX).[1]

-

Protonation: Add polar hydrogens at pH 7.4. Ensure Histidine tautomers are correctly assigned.[1]

-

Restrained Minimization: Perform a short minimization (OPLS3e or AMBER force field) of the protein side chains to relax steric clashes introduced by protonation, keeping the backbone fixed.[1]

The Docking Protocol (Methodology)

This section details the specific parameters for docking this scaffold using AutoDock Vina or AutoDock 4.2 , which are the standard tools referenced in relevant literature.

Grid Box Definition

The binding pocket of COX-2 is a hydrophobic channel.

-

Center: Define the grid center based on the centroid of the co-crystallized ligand (e.g., Celecoxib).

-

Dimensions:

Å.[1] -

Spacing: 0.375 Å (AutoDock 4) or 1.0 Å (Vina).[1]

Docking Parameters[1][4]

-

Exhaustiveness: Set to 32 or higher (Default is 8). The dithiolo-pyridine scaffold is rigid, but the 4-aryl and 7-phenyl rotations require extensive sampling.

-

Scoring Function: Vina Scoring (combines hydrophobic, H-bond, and steric terms).[1]

-

Validation: Re-dock the native ligand (Celecoxib).[1] The Root Mean Square Deviation (RMSD) must be

Å to validate the protocol.[1]

Workflow Visualization

The following diagram illustrates the integrated workflow from synthesis data to docking validation.

Figure 1: Integrated computational workflow for dithiolo[3,4-b]pyridine docking studies.

Data Analysis & Interpretation

Quantitative Metrics

Summarize docking results in a comparative table. A binding energy lower than -7.0 kcal/mol is generally considered a "hit" for this class of compounds.

| Compound ID | R-Group (Aryl) | Binding Energy (kcal/mol) | Ligand Efficiency | Key Interactions |

| 3a | Phenyl | -8.4 | 0.32 | H-bond (Arg120), Pi-Pi (Tyr355) |

| 3d | 2,4-Cl-Phenyl | -9.1 | 0.35 | Halogen bond, Hydrophobic |

| Ref | Celecoxib | -9.8 | 0.38 | H-bond network |

Mechanistic Interaction Map

For the [1,2]dithiolo[3,4-b]pyridine-5-carboxamide scaffold, the following interactions are critical for binding affinity:

-

Carboxamide (

): Acts as a hydrogen bond donor/acceptor anchor, typically interacting with hydrophilic residues (e.g., Arg120 in COX-2).[1] -

Dithiole Sulfur: Potential for weak sulfur-aromatic interactions or electrostatic interactions.

-

Phenylimino Group: Provides Pi-Pi stacking opportunities with aromatic residues in the binding pocket.

Figure 2: Pharmacophore interaction map highlighting key binding modes of the scaffold.[1]

ADMET & Drug-Likeness

Docking scores alone do not validate a drug candidate. The following in silico ADMET parameters must be calculated (e.g., using SwissADME or pkCSM) to ensure the scaffold is viable.

-

Lipophilicity (LogP): These compounds are highly lipophilic due to multiple phenyl rings.[1] Expected LogP is often

.[1] -

Solubility: Likely low.[1] Modifications to the carboxamide (e.g., adding polar groups) may be required to improve bioavailability.[1]

-

Toxicity: The dithiolo moiety is chemically reactive.[1][2] In silico toxicity filters (PAINS) should be checked to ensure the dithiole ring doesn't act as a promiscuous aggregator or pan-assay interference compound.[1]

References

-

Dotsenko, V. V., et al. (2024).[1] 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. International Journal of Molecular Sciences, 25(2), 769.[1][4] Link[1]

-

Varzieva, E. A., et al. (2023).[1][5] One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1,2]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. Chemistry Proceedings, 14(1), 21. Link[1]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

structure-activity relationship (SAR) studies of pyridine carboxamides

Executive Summary

Pyridine carboxamides represent a "privileged scaffold" in medicinal chemistry, offering a versatile template for designing small-molecule inhibitors across therapeutic areas ranging from oncology (kinase inhibitors) to infectious diseases (SDH inhibitors). This guide moves beyond basic descriptions to analyze the causality of structure-activity relationships (SAR), focusing on the electronic and steric modulation of the pyridine core and the directional hydrogen-bonding capabilities of the amide linker.

The Pharmacophore Logic: Why Pyridine Carboxamides?

The pyridine carboxamide moiety is not merely a linker; it is a functional pharmacophore that governs binding kinetics and solubility.

-

The Nitrogen "Anchor": The pyridine nitrogen (pKa ~5.2) serves as a critical hydrogen bond acceptor. Its positioning (2-, 3-, or 4- relative to the amide) dictates the vector of engagement with protein residues (e.g., the hinge region of kinases).

-

The Amide "Switch": The carboxamide group (

) acts as a dipole, capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O). In Type II kinase inhibitors, this moiety often forms the critical "bridge" to the conserved glutamate in the

SAR Decision Matrix

When designing a library, the initial scaffold choice drives the therapeutic trajectory:

| Scaffold Variation | Primary Electronic Effect | Common Target Class |

| Picolinamide (2-carboxamide) | Intramolecular H-bond possible; planar conformation favored. | VEGFR-2, HPK1 Inhibitors |

| Nicotinamide (3-carboxamide) | Pyridine N is exposed; high basicity/solubility. | PIM Kinases, Bacterial Wilt (SDH) |

| Isonicotinamide (4-carboxamide) | Linear vector; extended reach into hydrophobic pockets. | Antitubercular (InhA/AmiC) |

Module A: Oncology – Kinase Inhibition (VEGFR/PIM)

In the context of kinase inhibition, the pyridine carboxamide often functions as a Type II inhibitor scaffold , stabilizing the enzyme in its inactive (DFG-out) conformation.

Mechanistic SAR: The "Linker" Hypothesis

Research indicates that the amide nitrogen typically forms a hydrogen bond with the backbone of the "gatekeeper" residue or the Glu/Asp pair in the active site.

-

Case Study (VEGFR-2): In Sorafenib-like analogues, a pyridine-2-carboxamide core replaces the central aryl ring.

-

Observation: Substitution at the pyridine 4-position with an oxygen-linked hydrophobic tail (e.g., phenoxy) drastically improves potency.

-

Causality: The ether linkage allows the hydrophobic tail to occupy the allosteric pocket created by the DFG-out shift, while the pyridine nitrogen orients the amide to lock the Glu-Lys salt bridge.

-

Quantitative Data: Substituent Effects

The following table summarizes representative IC

| Compound ID | Pyridine Core | R-Group (4-position) | VEGFR-2 IC | SAR Insight |

| Ref (Sorafenib) | Pyridine-2-carboxamide | 4-Cl-3-(CF | 0.09 | Benchmark Type II binder. |

| Analog 10 | Pyridine-2-carboxamide | 4-Chlorophenoxy | 4.25 | Loss of CF |

| Analog 15 | Pyridine-2-carboxamide | 4-Methoxyphenoxy | 6.37 | Electron-donating OMe weakens aryl-stacking interactions. |

| Analog 18 | Pyridine-3-carboxamide | 4-Chlorophenoxy | >10.0 | Critical: Shift to 3-carboxamide disrupts H-bond geometry with the hinge. |

Module B: Antimicrobial – Succinate Dehydrogenase (SDH) Inhibition[4][11][12]

In agrochemistry and antifungal drug design, pyridine carboxamides target Complex II (SDH) in the mitochondrial respiratory chain.[4]

The "Orthogonal" Binding Mode

Unlike kinases, where the amide is a linker, here the pyridine ring often acts as the primary anchor in the ubiquinone-binding site (Q-site).

-

Key Finding: N-(substituted pyridine-4-yl)-pyrazole-4-carboxamides show potent activity against Rhizoctonia solanacearum and Fusarium.

-

Steric Constraint: Introducing a phenyl group at the 1-position of the pyrazole (linked to the amide) creates a "L-shaped" conformation essential for fitting into the deep hydrophobic cleft of SDH.

Experimental Protocols

Protocol: General Synthesis of Pyridine Carboxamides via Acid Chloride

Rationale: This method is preferred for unreactive anilines where standard coupling agents (EDCI/HATU) fail due to steric hindrance or low nucleophilicity.

Reagents:

-

Substituted Pyridine Carboxylic Acid (1.0 equiv)

-

Thionyl Chloride (SOCl

) (3.0 equiv) -

Substituted Aniline/Amine (1.1 equiv)

-

Triethylamine (Et

N) (2.0 equiv) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask, dissolve the pyridine carboxylic acid in anhydrous DCM.

-

Chlorination: Add SOCl

dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution ceases.-

Checkpoint: Monitor by TLC (acid spot should disappear).

-

-

Evaporation: Remove excess SOCl

and solvent under reduced pressure to yield the crude acid chloride. Do not purify. -

Coupling: Re-dissolve the residue in DCM. Add the substituted aniline and Et

N dropwise at 0°C. -

Reaction: Stir at room temperature for 4–12 hours.

-

Workup: Quench with saturated NaHCO

. Extract with DCM ( -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol: In Vitro Kinase Assay (VEGFR-2)

Rationale: A FRET-based assay is standard for determining IC

-

Preparation: Dilute compounds in DMSO (10-point dose-response curve).

-

Enzyme Mix: Combine recombinant VEGFR-2 kinase domain, peptide substrate (poly-Glu-Tyr), and reaction buffer (HEPES, MgCl

, MnCl -

Incubation: Add ATP (at

concentration) to initiate the reaction. Incubate at 25°C for 45 minutes. -

Detection: Add EDTA to stop the reaction. Add Eu-labeled anti-phosphotyrosine antibody.

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals. Calculate IC

using non-linear regression (GraphPad Prism).

Visualizing the Logic

Diagram: SAR Optimization Logic Flow

This diagram illustrates the iterative decision-making process in optimizing a pyridine carboxamide hit.

Figure 1: Decision tree for optimizing pyridine carboxamide scaffolds based on target class (Kinase vs. SDH).

Diagram: Mechanistic Signaling Pathway (VEGFR Inhibition)

Visualizing how the inhibitor disrupts downstream signaling in cancer cells.

Figure 2: Mechanism of Action. The inhibitor blocks VEGFR-2, halting the PI3K/AKT and RAF/MEK/ERK cascades essential for angiogenesis.

References

-

Mohammed, Y. H. I., et al. (2024).[1] Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports.[1][5]

-

Saleh, N. M., et al. (2021).[6] Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie.

-

Wang, J., et al. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry.

-

Barberis, C., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters.

-

Perrin, D. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 10. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Profiling of [1,2]Dithiolo[3,4-b]pyridines: Electronic Structure, Reactivity, and Pharmaceutical Potential

Executive Summary & Core Directive

Topic: Quantum Chemical Studies of [1,2]Dithiolo[3,4-b]pyridines. Objective: To provide a rigorous technical framework for analyzing the electronic structure, reaction mechanisms, and bioactive potential of dithiolo[3,4-b]pyridine derivatives using Density Functional Theory (DFT) and in silico molecular modeling. Target Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists.

The Scientific Premise

The [1,2]dithiolo[3,4-b]pyridine scaffold represents a specialized fused heterocyclic system combining a pyridine ring with a sulfur-rich dithiole core.[1] Unlike the widely studied thienopyridines, this scaffold possesses unique electronic lability due to the disulfide linkage and conjugated imino/amino functionalities. This guide details the computational protocols required to characterize its formation mechanism (specifically the rate-limiting cyclization), frontier molecular orbitals (FMOs) , and ligand-protein binding affinities .

Computational Methodology: The "Self-Validating" Protocol

To ensure scientific integrity, every computational study must be grounded in a validated workflow. The following protocol integrates high-level DFT calculations with experimental verification.

Theoretical Framework & Functional Selection

For sulfur-containing heterocycles, standard functionals often fail to account for dispersion interactions critical to ring stacking and non-covalent binding.

-

Geometry Optimization:

-

Causality: This composite method includes "D3" dispersion corrections and short-range geometric constraints by default. It is computationally efficient for medium-sized organic scaffolds (30-50 atoms) while offering accuracy comparable to hybrid functionals like B3LYP-D3 for geometries.

-

Alternative (Spectroscopy): B3LYP/6-311G(d,p) .

-

Causality: Hybrid functionals are superior for predicting vibrational frequencies (IR/Raman) due to better error cancellation in force constant calculations.

-

Solvation Models:

-

CPCM or SMD (Solvation Model based on Density):

-

Context: Essential for mechanistic studies (e.g., studying cyclization in ethanol) and biological profiling (water environment).

-

The Computational Workflow (Visualization)

Figure 1: Integrated computational workflow for characterizing dithiolo[3,4-b]pyridines, moving from structural optimization to biological profiling.

Structural & Electronic Analysis

Geometry and Tautomerism

The [1,2]dithiolo[3,4-b]pyridine core often bears amino or imino substituents (e.g., at the 3- or 6-positions).

-

Protocol: You must calculate the relative energies of potential tautomers (e.g., amino-pyridine vs. imino-dihydropyridine forms).

-

Observation: X-ray crystallographic data typically confirms the 1,4-dihydropyridine character when bulky aryl groups are present at position 4. The dithiole ring remains planar, stabilizing the fused system.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the sulfur atoms of the dithiole ring and the amino/imino nitrogen lone pairs. Represents the electron-donating capacity.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring and electron-withdrawing substituents (e.g., -CN, -COOR). Represents the electron-accepting capacity.

-

Significance: A lower

(approx. 2.5 - 3.5 eV for these conjugated systems) correlates with higher polarizability, making these candidates for Non-Linear Optical (NLO) materials and "soft" ligands for biological targets.

Molecular Electrostatic Potential (MEP)

MEP maps are indispensable for predicting non-covalent interactions in drug design.

-

Negative Regions (Red): Concentrated on the pyridine nitrogen (if unprotonated) and the carbonyl oxygens of carboxamide groups. These are H-bond acceptors.

-

Positive Regions (Blue): Localized on the NH protons of the amide or amino groups. These are H-bond donors.

-

Application: This charge distribution directs the orientation of the molecule within the active site of proteins (e.g., Topoisomerase II).

Mechanistic Insights: The Formation Pathway

Recent quantum chemical investigations have elucidated the formation of the [1,2]dithiolo[3,4-b]pyridine system from dithiomalondianilide .[3] Understanding this mechanism is vital for optimizing synthetic yields.

The Reaction Pathway

The synthesis is a cascade reaction involving Michael addition followed by heterocyclization.

-

Stage 1: Michael Addition: Nucleophilic attack of dithiomalondianilide on an activated alkene (e.g., 3-aryl-2-cyanoacrylamide).

-

Stage 2: Pyridine Ring Closure (Rate-Limiting): Intramolecular cyclization to form the 1,4-dihydropyridine core.[2][6][7]

-

Activation Barrier: DFT calculations (B97-3c) reveal this step has a high barrier (~28.8 kcal/mol), making it the rate-determining step (RDS).

-

-

Stage 3: Oxidative Disulfide Formation: Closure of the dithiole ring, often facilitated by air oxidation or mild oxidants.

Mechanistic Diagram (Visualization)[8]

Figure 2: Mechanistic pathway for the cascade synthesis of the dithiolo[3,4-b]pyridine scaffold, highlighting the high-energy transition state.

Pharmaceutical Applications & In Silico Profiling

The electronic profile of dithiolo[3,4-b]pyridines suggests potential as bioactive agents (e.g., anticancer, herbicide safeners).

Molecular Docking Protocol

-

Target Selection: Common targets include Topoisomerase II (anticancer) or specific herbicide-target enzymes for agrochemical applications.

-

Procedure:

-

Ligand Prep: Optimize geometry using DFT (B3LYP/6-31G*) to get accurate bond lengths/angles.

-

Docking Engine: Use AutoDock Vina or GalaxySagittarius-AF (AlphaFold models).

-

Interaction Analysis: Look for

-

-

ADMET Prediction

Calculated physicochemical parameters (Lipinski's Rule of 5) often show:

-

LogP: Moderate lipophilicity due to the aryl rings and sulfur content, aiding membrane permeability.

-

TPSA (Topological Polar Surface Area): Generally < 140 Ų, suggesting good oral bioavailability.

Data Summary: Quantitative Descriptors

| Parameter | Computational Method | Typical Value / Observation | Significance |

| Activation Energy ( | DFT (B97-3c) | ~28.8 kcal/mol | High barrier for pyridine ring closure; requires heat/catalysis. |

| HOMO-LUMO Gap | DFT (B3LYP) | 2.8 - 3.2 eV | Indicates semiconductor potential and chemical softness. |

| C=O Vibration | DFT (Freq) vs. IR | ~1660 cm⁻¹ (Calc) vs. 1668 cm⁻¹ (Exp) | Validates the amide functionality in carboxamide derivatives. |

| Binding Affinity | Molecular Docking | -8.0 to -10.0 kcal/mol | Strong binding potential to protein targets like Topoisomerase II. |

References

-

Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies of [1,2]dithiolo[3,4-b]pyridine-5-carboxamides. Source: International Journal of Molecular Sciences (MDPI), 2024. URL:[Link] Context: Primary source for the B97-3c mechanistic study, X-ray data, and docking protocols.

-

One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1,2]dithiolo[3,4-b]pyridines. Source: Molbank (MDPI), 2023. URL:[Link] Context: Details the synthetic variations and IR/NMR characterization of the tetrahydro-derivatives.

-

Alkyl 4-Aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Source: Molecules, 2023.[8][9] URL:[Link] Context: Focuses on the agrochemical applications (herbicide safeners) and structural validation.

-

Grimme B97-3c: A Efficient Composite Method for Organic Geometries. Source: Journal of Computational Chemistry (General Reference for Methodology). URL:[Link] Context: Authoritative grounding for the selection of the B97-3c functional used in the primary studies.

Sources

- 1. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Strategic Synthesis of Chlorophenyl-(Pyridinyl)-Methylamine Hydrochloride Derivatives

Executive Summary & Strategic Importance

Target Molecule: (4-Chlorophenyl)(pyridin-2-yl)methanamine hydrochloride CAS: 883548-10-5 (Free base generic) Pharmacophore Class: Diarylmethylamines

The chlorophenyl-(pyridinyl)-methylamine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a wide range of histamine H1 antagonists (e.g., Carbinoxamine, Bepotastine precursors) and anticancer agents. The synthesis of this moiety hinges on the efficient construction of the C-N bond at the benzylic position bridging an electron-deficient pyridine ring and a chlorophenyl ring.

This guide details three distinct synthetic strategies tailored to different research needs:

-

The Robust Laboratory Route: Oxime reduction (High reliability, non-cryogenic).

-

The Modern Asymmetric Route: Ellman’s Sulfinamide (High enantioselectivity, >98% ee).

-

The Industrial Route: Leuckart-Wallach Reaction (Scalable, low cost).

Retrosynthetic Analysis

The construction of the

Caption: Retrosynthetic map showing the divergence from the central diaryl ketone intermediate.

Comparative Methodology

| Feature | Route A: Oxime Reduction | Route B: Ellman's Sulfinamide | Route C: Leuckart-Wallach |

| Primary Utility | General Lab Synthesis | Asymmetric Synthesis (Chiral) | Large-Scale / Industrial |

| Key Reagents | Zn dust, Acetic Acid, NH₂OH | (R)-tert-butanesulfinamide, Ti(OEt)₄ | Ammonium Formate, Formic Acid |

| Conditions | Room Temp to Reflux | Mild (-78°C to RT) | High Temp (160-180°C) |

| Stereocontrol | Racemic | High (>98% ee) | Racemic |

| Yield | 70-85% | 80-95% | 60-75% |

| Safety Profile | H₂ gas evolution (Flammable) | Titanium waste | CO evolution, High Temp |

Detailed Protocol: Route A (Oxime Reduction)

This route is selected as the primary protocol due to its operational simplicity, avoidance of expensive catalysts, and high reliability for generating the racemic hydrochloride salt.

Phase 1: Synthesis of the Ketone Intermediate

If the ketone (4-chlorophenyl)(pyridin-2-yl)methanone is not purchased, synthesize via Grignard.

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere.

-

Reaction: Add 4-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv) dropwise to a solution of 2-cyanopyridine (1.0 equiv) in anhydrous THF at 0°C.

-

Workup: Stir at RT for 3h. Quench with aqueous HCl (hydrolysis of the intermediate imine salt). Reflux for 1h to ensure full conversion to ketone. Extract with EtOAc.[1][2]

Phase 2: Oxime Formation

-

Reagents: Ketone (10 mmol), Hydroxylamine hydrochloride (15 mmol), Sodium Acetate (15 mmol).

-

Solvent: Ethanol/Water (3:1).

-

Procedure: Reflux the mixture for 2-3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Isolation: Evaporate EtOH. Add water. The oxime usually precipitates as a solid. Filter, wash with water, and dry.

-

Checkpoint: Expect a white/off-white solid. Yield >90%.

-

Phase 3: Zinc/Acetic Acid Reduction (The Critical Step)

This method avoids the use of high-pressure hydrogenation or LiAlH₄.

Reagents:

-

(4-Chlorophenyl)(pyridin-2-yl)methanone oxime (5 mmol)

-

Zinc Dust (Activated, 25 mmol, 5 equiv)

-

Glacial Acetic Acid (20 mL)

-

Ammonium Formate (Optional accelerator)[3]

Workflow:

-

Dissolution: Dissolve the oxime in glacial acetic acid in a round-bottom flask.

-

Addition: Add Zinc dust in small portions over 30 minutes. Caution: Exothermic reaction with hydrogen gas evolution. Maintain temperature <50°C using a water bath.

-

Stirring: Stir vigorously at Room Temperature for 6–12 hours. (Ultrasonic irradiation can reduce this to <1 hour).

-

Filtration: Filter off excess Zinc through a Celite pad. Wash the pad with MeOH.

-

Neutralization: Concentrate the filtrate. Basify the residue with 20% NaOH solution to pH >10.

-

Extraction: Extract the free amine with Dichloromethane (DCM) (3 x 30 mL). Dry over anhydrous Na₂SO₄.[1]

Phase 4: Hydrochloride Salt Formation

-

Solvation: Dissolve the crude free amine oil in a minimum amount of dry Ethanol or Diethyl Ether.

-

Acidification: Add 2M HCl in Diethyl Ether (or Acetyl Chloride in MeOH) dropwise at 0°C until pH ~2.

-

Crystallization: A white precipitate will form immediately. Stir for 30 mins.

-

Filtration: Filter the solid under N₂ protection (hygroscopic). Wash with cold ether.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Caption: Operational workflow for the Zinc-Acetic Acid reduction protocol.

Advanced Asymmetric Route (Ellman's Sulfinamide)

For drug development requiring enantiopure compounds, the Ellman method is the industry standard.

-

Condensation: React the ketone with (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv) in dry THF. Reflux 12h.

-

Result: Formation of the chiral

-sulfinyl ketimine.

-

-

Reduction: Cool to -48°C. Add L-Selectride (or NaBH₄ for lower stereocontrol).

-

Cleavage: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

-

Result: Cleavage of the S-N bond yields the chiral amine hydrochloride salt and volatile sulfur byproducts.

-

Characterization & Quality Control

| Test | Expected Result / Signal |

| Appearance | White to off-white crystalline solid |

| Melting Point | 210–215°C (Decomposes) |

| 1H NMR (DMSO-d6) | Methine Proton: |

| MS (ESI+) | m/z = 219.1 [M+H]+ (Free base mass) |

| IR (KBr) | 3400–2800 cm⁻¹ (Broad NH stretch), 1590 cm⁻¹ (C=N Pyridine) |

References

-

Synthesis of Chlorophenyl-(pyridinyl)-methylamine Derivatives (Oxime Route)

- Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 2011, 3(4): 209-216.

-

Ellman's Sulfinamide Methodology (Asymmetric)

- Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews, 2010, 110(6), 3600–3740.

-

Leuckart-Wallach Reaction (Industrial)

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023.

-

Zinc/Acetic Acid Reduction Safety & Efficacy

- The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradi

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-(4-chlorophenyl)pyridine-3-carboxamide: A Detailed Protocol for Researchers

This comprehensive application note provides a detailed protocol for the synthesis of 6-(4-chlorophenyl)pyridine-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on a robust and well-established two-step synthetic sequence: a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by an amidation of the resulting carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction

Pyridine-3-carboxamide derivatives are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities.[1][2] The introduction of an aryl substituent at the 6-position of the pyridine ring, such as a 4-chlorophenyl group, can significantly modulate the pharmacological properties of the parent molecule. The target compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[3] The synthetic approach detailed herein is designed to be efficient, scalable, and utilize readily available starting materials.

Synthetic Strategy Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

-

Step 1: Suzuki-Miyaura Cross-Coupling. This step involves the palladium-catalyzed cross-coupling of 6-chloropyridine-3-carboxylic acid with 4-chlorophenylboronic acid. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[6]

-

Step 2: Amidation. The carboxylic acid functional group of the intermediate, 6-(4-chlorophenyl)pyridine-3-carboxylic acid, is then converted to the primary amide. This transformation is a fundamental reaction in organic synthesis. To facilitate this, the carboxylic acid is first activated to a more reactive species to enable its reaction with an amine source.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-(4-chlorophenyl)pyridine-3-carboxylic acid via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed coupling of 6-chloropyridine-3-carboxylic acid and 4-chlorophenylboronic acid. The choice of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7] A base is required to activate the boronic acid for the transmetalation step.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 6-chloropyridine-3-carboxylic acid | 157.56 | 10.0 | 1.58 g |

| 4-chlorophenylboronic acid | 156.37 | 12.0 | 1.88 g |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.5 | 578 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |

| 1,4-Dioxane | - | - | 50 mL |

| Water | - | - | 10 mL |

| Diethyl ether | - | - | For extraction |

| 1 M Hydrochloric acid (HCl) | - | - | For acidification |

| Saturated sodium chloride solution (Brine) | - | - | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | For drying |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridine-3-carboxylic acid (1.58 g, 10.0 mmol), 4-chlorophenylboronic acid (1.88 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

-

Solvent Addition and Degassing: Add 1,4-dioxane (50 mL) and water (10 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove non-polar impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate of the product, 6-(4-chlorophenyl)pyridine-3-carboxylic acid, should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water to afford the pure carboxylic acid. Dry the purified product under vacuum.

Part 2: Synthesis of this compound via Amidation

The conversion of the carboxylic acid to the primary amide is achieved by first activating the carboxyl group by converting it to an acyl chloride, followed by reaction with ammonia. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this activation step.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 6-(4-chlorophenyl)pyridine-3-carboxylic acid | 233.65 | 8.0 | 1.87 g |

| Thionyl chloride (SOCl₂) | 118.97 | 16.0 | 1.17 mL (1.90 g) |

| Dichloromethane (DCM) | - | - | 40 mL |

| Concentrated Ammonium Hydroxide (28-30%) | - | - | 20 mL |

| Saturated sodium bicarbonate solution (NaHCO₃) | - | - | For washing |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | For drying |

Step-by-Step Procedure:

-

Acyl Chloride Formation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), suspend 6-(4-chlorophenyl)pyridine-3-carboxylic acid (1.87 g, 8.0 mmol) in anhydrous dichloromethane (40 mL). Add thionyl chloride (1.17 mL, 16.0 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to ensure all thionyl chloride is removed as it will react with the ammonia in the next step.

-

Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide (20 mL) to the flask with vigorous stirring. Caution: This reaction is exothermic.

-

Extraction and Purification: Allow the mixture to warm to room temperature and continue stirring for 1 hour. Extract the product into dichloromethane (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) or by column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols described above include standard work-up and purification procedures that allow for the isolation of the desired product with high purity. The progress of each reaction should be monitored by TLC to ensure complete conversion of the starting material. The identity and purity of the intermediate and final product should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the final solid product.

References

-

Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC. Available at: [Link]

- US1617332A - Process for the manufacture of pyridine-3-carboxylic acid amides - Google Patents.

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - Semantic Scholar. Available at: [Link]

-

(PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchGate. Available at: [Link]

-

Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO 3 ·pyridine. Available at: [Link]

-

Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC. Available at: [Link]

-

Forming amides from a carboxylic acid and its derivatives. (practice) - Khan Academy. Available at: [Link]

-

Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Available at: [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

- US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents.

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. Available at: [Link]

- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.

-

Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1. Available at: [Link]

-

Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker: Polycyclic Aromatic Compounds - Taylor & Francis. Available at: [Link]

- CN101851194B - Preparation method of nicotinamide - Google Patents.

-

Synthesis of New Nicotinamides Starting from Monothiomalonanilide - MDPI. Available at: [Link]

- CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 8. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents [patents.google.com]

analytical methods for detecting pyridine in biological samples

Application Note: Advanced Analytical Strategies for the Detection and Quantification of Pyridine in Biological Matrices

Mechanistic Insights: The Analytical Challenge of Pyridine

Pyridine (

Detecting pyridine in biological matrices (blood, urine, and tissues) presents a unique set of physicochemical challenges. Pyridine has a low molecular weight (79.1 g/mol ), high water solubility, and a high vapor pressure. During standard sample preparation techniques like solvent evaporation, pyridine is highly prone to evaporative loss[1]. Furthermore, in biological systems, pyridine readily binds to endogenous proteins and macromolecules, necessitating aggressive matrix disruption prior to extraction[1].

To overcome these challenges, analytical scientists must design workflows that exploit pyridine's volatility while mitigating matrix-induced ion suppression. This guide details two self-validating analytical workflows: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS for parent pyridine, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its polar metabolites.

Causality in Experimental Design

A robust bioanalytical method is not merely a sequence of steps; it is a logical system where every chemical manipulation serves a specific mechanistic purpose.

-

Why Headspace SPME (HS-SPME)? Direct liquid injection of complex biological fluids rapidly degrades GC columns and contaminates the MS ion source. HS-SPME extracts only the volatile fraction from the headspace above the sample, leaving non-volatile proteins, lipids, and salts behind[2].

-

Why Alkalinization? Pyridine is a weak base with a pKa of ~5.25. At physiological pH (7.4), a portion exists in its ionized (protonated) form, which is non-volatile. By adding NaOH to shift the sample pH > 9.0, 100% of the pyridine is forced into its deprotonated, volatile free-base form, maximizing its partition into the headspace[3].

-

Why HILIC for LC-MS/MS? While parent pyridine is volatile, its hepatic metabolites (e.g., Pyridine N-oxide, N-Methylpyridinium) are highly polar and non-volatile. Traditional reversed-phase liquid chromatography (RPLC) fails to retain these compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain and separate these polar species before they enter the mass spectrometer[4].

Visualizing the Analytical Logic

HS-SPME-GC-MS/MS workflow for pyridine analysis, highlighting critical pH and thermal steps.

Metabolic pathways of pyridine and the corresponding analytical logic for parent vs. metabolite.

Quantitative Data Summary

The choice of instrumentation directly dictates the sensitivity and throughput of the assay. Below is a comparative summary of validated analytical approaches for pyridine and its derivatives.

| Parameter | HS-SPME-GC-MS/MS | LC-MS/MS (HILIC) | EME-DLLME-GC-FID |

| Target Analytes | Parent Pyridine | Pyridine Metabolites | Pyridine Derivatives |

| Biological Matrix | Urine, Blood, Tissue | Plasma, Urine | Urine |

| Sample Volume | 1.0 mL / 1.0 g | 100 - 200 µL | 1.0 - 5.0 mL |

| Derivatization | None required | None required | None required |

| Limit of Detection | ~0.006 mg/kg | ~50 pg/mL | ~1.0 µg/L |

| Throughput | Moderate (30 min prep) | High (5 min prep) | Low-Moderate |

| Reference Grounding | [5] | [4] | [3] |

Detailed Experimental Protocols

Protocol A: HS-SPME-GC-MS/MS for Parent Pyridine in Urine and Tissue

Self-Validating Principle: This protocol embeds a stable isotope-labeled internal standard (Pyridine-d5) at the very first step. Because Pyridine-d5 shares identical extraction thermodynamics and chromatographic behavior with the target analyte, it acts as an internal system suitability check. If the absolute peak area of the IS drops by >20% between samples, the system automatically flags matrix interference or SPME fiber degradation, preventing false negatives[5].

Step 1: Matrix Preparation & Alkalinization

-

Tissue Samples: Accurately weigh 1.0 g of tissue homogenate into a 20 mL precision-thread headspace vial. Add 2.0 mL of LC-MS grade water to create a uniform slurry[5].

-

Urine Samples: Aliquot 1.0 mL of human urine into a 20 mL headspace vial. Add 1.0 mL of 1 M NaOH. Causality: This raises the pH > 9.0, preventing pyridine protonation and ensuring it remains a volatile free base[3].

-

Internal Standard Addition: Using a glass syringe, spike 100 µL of Pyridine-d5 (300 µg/mL in acetone) directly into the sample[5].

-

Immediately seal the vial with a PTFE/silicone septum crimp cap and verify tightness to prevent evaporative loss.

Step 2: Headspace Incubation and Extraction

-

Place the sealed vials in an automated rotary shaker.

-

Incubate at 80 °C for 30 minutes with agitation (150 rpm). Causality: Elevated temperature decreases the partition coefficient of pyridine in the aqueous phase, driving the molecules into the gaseous headspace[5].

-

Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 20 minutes at 80 °C to achieve equilibrium partitioning.

Step 3: GC-MS/MS Analysis

-

Retract the fiber and insert it into the GC inlet operating in splitless mode.

-

Desorb thermally at 250 °C for 3 minutes.

-

Chromatography: Use a VF-5ht capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven from 40 °C (hold 2 min) to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min.

-

Mass Spectrometry: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition for Pyridine (

79

Protocol B: LC-MS/MS for Pyridine Metabolites in Plasma

Self-Validating Principle: Electrospray Ionization (ESI) is notoriously susceptible to matrix effects (ion suppression) from plasma phospholipids. This protocol utilizes matrix-matched calibration curves alongside a deuterated standard (e.g., 3-Bromopyridine-D4) to continuously normalize ionization efficiency[4].

Step 1: Protein Precipitation

-

Thaw plasma samples on ice to prevent enzymatic degradation of metabolites.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (3-Bromopyridine-D4 at 50 ng/mL)[4].

-

Causality: A 3:1 organic-to-aqueous ratio efficiently crashes >95% of plasma proteins out of solution while keeping the highly polar pyridine metabolites dissolved in the supernatant.

Step 2: Centrifugation & Reconstitution

-

Vortex aggressively for 2 minutes to ensure complete protein disruption.

-

Centrifuge at 14,000 × g for 10 minutes at 4 °C.

-

Transfer 200 µL of the clear supernatant to an autosampler vial equipped with a glass insert[4].

Step 3: HILIC-MS/MS Analysis

-

Chromatography: Inject 2 µL onto a HILIC column (100 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phases: Phase A is 10 mM Ammonium formate in water adjusted to pH 3.0 with formic acid. Phase B is 100% Acetonitrile.

-

Causality: The acidic pH of Phase A ensures that pyridine metabolites remain fully ionized (cationic), which enhances their retention on the HILIC stationary phase and maximizes protonation for ESI+ mass spectrometry.

References

- ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH.

- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis.

- A Comparative Guide to the Quantification of 3-Bromopyridine-D4 in Biological M

- Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid–liquid microextraction followed by gas chromatography determination - ResearchG

Sources

Application Note: Optimized Gas Chromatography Strategies for Pyridine Analysis

Abstract

Pyridine is a critical solvent and reagent in pharmaceutical synthesis, yet its analysis via Gas Chromatography (GC) presents distinct challenges due to its basicity and polarity. Improper method conditions frequently result in severe peak tailing, retention time shifts, and poor reproducibility. This guide provides a scientifically grounded approach to pyridine analysis, covering regulatory compliance (USP <467>/ICH Q3C), column selection physics, and validated protocols for both residual solvent testing (Headspace) and purity assays (Direct Injection).

Introduction: The Pyridine Challenge

Pyridine (

-

Permitted Daily Exposure (PDE): 2.0 mg/day[1]

-

Concentration Limit: 200 ppm (based on a 10 g daily dose)

The Physicochemical Barrier

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making the molecule a Lewis base. In standard GC workflows, this lone pair interacts strongly with:

-

Silanols (Si-OH): Active sites on the glass liner, quartz wool, or column stationary phase.[1]

-

Metal Ions: Trace impurities in the inlet weldment or non-passivated surfaces.[1]

Consequence: These reversible adsorption/desorption interactions cause the characteristic "shark-fin" tailing, which compromises integration accuracy and elevates the Limit of Quantitation (LOQ).

Method Development Strategy: The Three Pillars

Pillar 1: Column Selection Mechanics

Standard non-polar columns (e.g., 100% dimethylpolysiloxane) are unsuitable for pyridine due to analyte-phase mismatch.[1]

-

For Residual Solvents (USP <467>): You must use a G43 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane).[1] However, standard G43 columns often fail to resolve pyridine well.

-

For Purity/Assay: Use a Base-Deactivated PEG (Wax) column (e.g., CAM, Stabilwax-DB, or CP-Wax 51 for Amines). These are cross-linked polyethylene glycol phases treated with a base to neutralize acidic sites, providing perfectly symmetrical peaks for amines.[1]

Pillar 2: Inlet Inertness

The inlet is the primary site of adsorption.

-

Liner: Use Ultra Inert (UI) liners with deactivated wool.[1] Standard glass wool has high surface area and active silanols that will irreversibly trap pyridine.

-

Gold Seals: Replace standard stainless steel seals with gold-plated seals to prevent metal-catalyzed adsorption.[1]

Pillar 3: Sample Introduction

-

Headspace (HS): Preferred for residual solvents.[1][2] Water is the ideal diluent if the drug substance is soluble, as water suppresses silanol activity via hydrogen bonding.

-

Direct Injection: Required for purity assays.[1] Use a high split ratio (1:50) to prevent column overload, which exacerbates tailing.

Visualizing the Decision Matrix

Figure 1: Decision tree for selecting the appropriate sample introduction and stationary phase for pyridine analysis.

Experimental Protocols

Protocol A: Residual Pyridine via Headspace GC-FID

Application: Compliance testing for pharmaceutical drug substances (USP <467>).[1][3] Rationale: Headspace isolates the volatile pyridine from the non-volatile drug matrix, protecting the column and liner from contamination.

Instrument Parameters

| Parameter | Setting | Causality / Note |

| System | GC-FID with Headspace Sampler | FID is robust for hydrocarbons/heterocycles.[1][4] |

| Column | DB-Select 624UI or Rxi-624Sil MS (30 m x 0.32 mm x 1.8 µm) | Thick film (1.8 µm) increases retention of volatiles; UI deactivation prevents tailing.[1] |

| Carrier Gas | Helium @ 2.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Split Mode (1:5), 220°C | Low split saves sample; temp prevents discrimination.[1] |

| Liner | 2mm ID Straight, Deactivated | Narrow ID improves band focusing for HS injections.[1] |

| Oven Program | 40°C (20 min) → 10°C/min → 240°C (5 min) | Low initial temp is critical for focusing volatile pyridine. |

| Detector | FID @ 250°C | Keep >20°C above max oven temp to prevent condensation. |

Headspace Sampler Conditions

-

Oven Temp: 80°C (Water diluent) or 100°C (DMSO/DMF diluent). Note: Pyridine boils at 115°C; equilibration at 80°C is sufficient for vapor pressure partition.

-

Equilibration Time: 30 minutes.

-

Loop/Transfer Line: 90°C / 100°C (Must be hotter than the vial to prevent condensation).

Procedure

-

Standard Prep: Prepare a stock solution of pyridine in water at 10,000 ppm. Dilute to working standard of 200 ppm (Limit level).

-

Sample Prep: Accurately weigh 0.5 g of drug substance into a 20 mL HS vial. Add 5.0 mL of diluent (Water preferred; DMSO if insoluble).[1] Cap immediately.

-

System Suitability: Inject the standard 6 times.

-

Acceptance Criteria: %RSD of peak area ≤ 5.0%; Tailing Factor ≤ 1.5.[1]

-

Protocol B: Pyridine Purity Assay via Direct Injection

Application: Checking purity of pyridine raw material or high-concentration reaction mixtures.[1] Rationale: A base-deactivated Wax column is used here because G43 phases often overload and tail badly at high concentrations.[1]

Instrument Parameters

| Parameter | Setting | Causality / Note |

| Column | CAM or Stabilwax-DB (30 m x 0.25 mm x 0.25 µm) | "DB" stands for Deactivated Base.[1] Specific for amines. |

| Inlet | Split Mode (1:50), 250°C | High split ratio prevents column overload (fronting).[1] |

| Liner | Ultra Inert Split Liner with Wool | Wool promotes vaporization; deactivation prevents adsorption.[1] |

| Oven Program | 60°C (1 min) → 15°C/min → 220°C (5 min) | Fast ramp; pyridine elutes early. |

| Carrier Gas | Helium @ 1.2 mL/min | Standard flow for 0.25 mm ID columns.[1] |

Troubleshooting & Optimization Mechanics

The "Shark-Fin" Tailing Diagnosis

If pyridine elutes with a sharp front and a long, dragging tail, the cause is active sites , not column overload (which causes "shark-fin" fronting).

Mechanism of Action:

Pyridine (

Corrective Actions:

-

Trim the Column: Cut 10-20 cm from the inlet end of the column. This removes the "guard" section that accumulates non-volatile matrix debris (which creates new active sites).

-

Liner Replacement: If tailing persists after trimming, replace the liner.[1] Ensure you do not touch the wool with bare fingers (oils create active sites).[1]

-

Solvent Effect: If using Direct Injection, ensure the sample solvent matches the column polarity.[1] For Wax columns, use polar solvents (Methanol, Water). Injecting Pyridine in Hexane onto a Wax column can cause phase collapse/beading.

References

-

United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1] USP-NF.[1]

-

International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1] (2021).[1][5]

-

Restek Corporation. Advanced Capillary Column Technology Improves Analysis of Volatile Amines.[1] (Application Note).

-

Agilent Technologies. Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column. (2012).[1]

-

Lynam, K. & Stevens, J. Pyridine and GC Capillary Column, is it safe? (ResearchGate Discussion & Technical Insights).

Sources

Application Note: Advanced Molecular Docking Protocol for Pyridine-3-Carboxamide Analogs

The Pyridine-3-Carboxamide Pharmacophore: Mechanistic Grounding

The pyridine-3-carboxamide scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic targets, ranging from human kinases like Glycogen Synthase Kinase-3β (GSK-3β)[1] to bacterial electron transport proteins such as Mycobacterium tuberculosis QcrB[2].